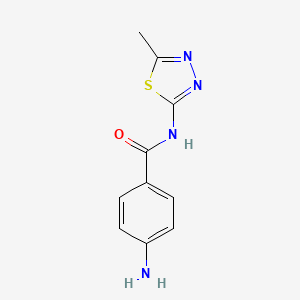

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Overview

Description

“4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is also known as Sulfamethizole . It is a compound with the empirical formula C9H10N4O2S2 and a molecular weight of 270.33 .

Synthesis Analysis

The synthesis of derivatives of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” has been reported in the literature . For instance, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional and microwave methods .

Molecular Structure Analysis

The molecular structure of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows 1,3,4-thiadiazol-2-yl derivatives to disrupt processes related to DNA replication .

Scientific Research Applications

Antifungal Activities

Compounds containing 1,3,4-thiadiazole, such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, have shown good antifungal activities. For instance, some compounds exhibited high bioactivities against Phytophthora infestans . This suggests that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could potentially be used in the development of new antifungal agents .

Antibacterial Activities

These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . This indicates that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be explored for its potential antibacterial properties .

Anti-inflammatory Properties

1,3,4-Thiadiazole derivatives have shown extensive biological activities, including anti-inflammatory properties . Therefore, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could potentially be used in the treatment of inflammatory conditions .

Anticancer Properties

Some 1,3,4-thiadiazole derivatives have shown anticancer properties . This suggests that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could potentially be used in cancer treatment .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have been found to have plant growth regulator activities . This suggests that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could potentially be used as a plant growth regulator .

Synthesis of Novel Compounds

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be used as a starting material in the synthesis of novel compounds. For instance, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

Future Directions

The future directions for the research and development of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could include further exploration of their potential as antitumor agents , as well as their potential in other therapeutic areas such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may interact with targets involved in cell proliferation and microbial growth.

Mode of Action

It’s known that similar compounds can inhibit the growth of cancer cells and microbes , possibly by interacting with key proteins or enzymes and disrupting their normal functions.

Biochemical Pathways

Based on its potential anticancer and antimicrobial activities , it may be inferred that this compound could interfere with pathways related to cell division and growth, as well as microbial metabolism.

Result of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may induce cell death or inhibit cell growth in cancer cells and microbes.

properties

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMUKRNKRCYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190342 | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36855-78-4 | |

| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.